Methyl 2-(1H-indol-2-yl)acetate
Description
The Pervasive Role of the Indole (B1671886) Nucleus in Natural Products and Pharmaceutical Agents
The indole scaffold is a privileged structure in nature, forming the core of the essential amino acid tryptophan. researchgate.net This amino acid serves as a biosynthetic precursor to a multitude of secondary metabolites, including the neurotransmitter serotonin (B10506) and the plant hormone indole-3-acetic acid. nih.govresearchgate.net Furthermore, numerous alkaloids, such as reserpine (B192253) and vincristine, which have been utilized as antihypertensive and anticancer agents respectively, feature the indole nucleus as a key structural element. nih.govmdpi.com
Structural Diversity and Biological Prominence of Indole Derivatives in Drug Discovery and Development
The versatility of the indole ring has been extensively exploited by medicinal chemists to develop a plethora of synthetic derivatives with a wide array of therapeutic applications. ijpsr.comopenmedicinalchemistryjournal.com These derivatives have been investigated for their potential as anticancer, anti-inflammatory, antimicrobial, antiviral, and neuroprotective agents. nrfhh.commdpi.comnih.gov The ability of the indole nucleus to interact with various biological targets, including enzymes and receptors, underscores its prominence in the design and development of novel therapeutic agents. nih.govresearchgate.net
Research Context of Indole Acetates within Medicinal Chemistry
Within the broad class of indole derivatives, indole acetates have garnered considerable attention in medicinal chemistry. These compounds, characterized by an acetic acid or ester moiety attached to the indole ring, are structurally related to the endogenous plant hormone indole-3-acetic acid. pcbiochemres.comcymitquimica.com The substitution pattern on the indole nucleus and the nature of the acetate (B1210297) group can be systematically varied to modulate their biological activity, making them attractive scaffolds for drug discovery. openmedicinalchemistryjournal.com
Specific Academic Interest in Methyl 2-(1H-indol-2-yl)acetate: A Compound of Emerging Research Focus
While indole-3-acetic acid and its derivatives have been extensively studied, academic interest in isomers such as this compound is an area of growing focus. The position of the acetate substituent at the C2 position of the indole ring, as opposed to the more common C3 position, can lead to distinct chemical and biological properties. This specific structural arrangement presents an opportunity to explore novel structure-activity relationships and potentially uncover unique pharmacological profiles.
Scope and Objectives of Academic Research on this compound
Academic research on this compound primarily aims to elucidate its fundamental chemical properties, develop efficient synthetic methodologies, and investigate its potential biological activities. The objectives include a thorough characterization of its spectroscopic and physicochemical properties, exploration of its reactivity in various chemical transformations, and screening for potential therapeutic applications. This foundational research is crucial for assessing its viability as a lead compound for further drug development efforts.
Chemical Profile of this compound
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | Not available |
| Molecular Formula | C11H11NO2 |
| Molecular Weight | 189.21 g/mol |
| InChI Key | ZXAOWDBYBUEVKE-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)CC1=CNC2=CC=CC=C21 |
Spectroscopic Data
| Technique | Data |
| ¹H NMR | Data not available in the search results. |
| ¹³C NMR | Data not available in the search results. |
| Mass Spectrometry | Data not available in the search results. |
| Infrared (IR) | Data not available in the search results. |
Synthesis and Chemical Reactions
The synthesis of this compound can be approached through various synthetic strategies, often involving the construction of the indole ring followed by the introduction or modification of the acetate side chain. One common method for indole synthesis is the Fischer indole synthesis, which involves the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. For the specific synthesis of the 2-substituted indole acetate, a suitable starting material would be a phenylhydrazine and a keto-ester.
Chemical reactions involving this compound can target the indole nucleus, the ester functionality, or the active methylene (B1212753) group. The electron-rich nature of the indole ring makes it susceptible to electrophilic substitution reactions. The ester group can undergo hydrolysis to the corresponding carboxylic acid or transesterification. The methylene protons adjacent to the carbonyl group are acidic and can be deprotonated to form an enolate, which can then participate in various alkylation and condensation reactions.
Research on Biological Activities
While specific biological activity data for this compound is not extensively documented in the provided search results, the broader class of indole derivatives exhibits a wide range of pharmacological effects. These include anticancer, anti-inflammatory, and antimicrobial activities. nrfhh.comnih.gov For instance, some indole derivatives act as tubulin polymerization inhibitors, a mechanism relevant to cancer chemotherapy. nih.gov The structural similarity of this compound to other biologically active indoles suggests that it may possess interesting pharmacological properties worth investigating. Research into its potential effects on various biological targets is an active area of exploration.
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-(1H-indol-2-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-14-11(13)7-9-6-8-4-2-3-5-10(8)12-9/h2-6,12H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXAOWDBYBUEVKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC2=CC=CC=C2N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80448769 | |
| Record name | 1H-Indole-2-acetic acid, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80448769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21422-40-2 | |
| Record name | 1H-Indole-2-acetic acid, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21422-40-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Indole-2-acetic acid, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80448769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Characterization and Analytical Techniques Applied in Methyl 2 1h Indol 2 Yl Acetate Research
Spectroscopic Characterization for Molecular Structure Confirmation
Spectroscopic techniques are fundamental in verifying the molecular structure of methyl 2-(1H-indol-2-yl)acetate. Nuclear Magnetic Resonance (NMR) spectroscopy, vibrational spectroscopy (Infrared), and high-resolution mass spectrometry are routinely used to provide detailed information about the compound's atomic arrangement and connectivity.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of this compound. Both ¹H and ¹³C NMR spectra provide distinct signals corresponding to each unique proton and carbon atom in the molecule, respectively.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound typically exhibits characteristic chemical shifts (δ) in a suitable solvent like deuterochloroform (CDCl₃). For instance, the singlet for the methyl ester protons (CH₃) is readily identifiable. The protons on the indole (B1671886) ring and the methylene (B1212753) group (CH₂) also show specific resonances and coupling patterns that are crucial for structural confirmation.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Key signals include those for the carbonyl carbon of the ester group, the carbons of the indole ring, the methylene carbon, and the methyl carbon. For example, in one study, the ¹³C NMR spectrum in CDCl₃ showed a variety of signals including those at δ 156.69, 141.90, 141.78, 128.73, 128.42, 126.72, 110.06, 108.28, and 50.87 ppm. rsc.org Another report using a 125 MHz spectrometer in CDCl₃ identified signals at δ 136.41, 128.43, 122.02, 121.76, 119.27, 118.99, 111.83, 111.12, and 9.82 ppm for a similar indole compound. rsc.org
| Carbon Atom | Reported Shift 1 (100 MHz) rsc.org | Reported Shift 2 (125 MHz) rsc.org |
|---|---|---|
| Indole Ring C | 156.69 | 136.41 |
| Indole Ring C | 141.90 | 128.43 |
| Indole Ring C | 141.78 | 122.02 |
| Indole Ring C | 128.73 | 121.76 |
| Indole Ring C | 128.42 | 119.27 |
| Indole Ring C | 126.72 | 118.99 |
| Indole Ring C | 110.06 | 111.83 |
| Indole Ring C | 108.28 | 111.12 |
| Other | 50.87 | 9.82 |
Vibrational Spectroscopy (Infrared)
Infrared (IR) spectroscopy is used to identify the functional groups present in this compound by measuring the absorption of infrared radiation. The IR spectrum, typically recorded using a KBr pellet or as a thin film, shows characteristic absorption bands. acs.orgrsc.org Key vibrational frequencies include the N-H stretch of the indole ring, the C=O stretch of the ester group, and various C-H and C-N stretching and bending vibrations. For example, a study on a similar compound, methyl 2-iodo-5-methoxyphenyl carbamate, reported IR peaks at 3382, 3008, 2953, 1941, 1710, 1531, 1228, 1059, and 765 cm⁻¹. rsc.org Another related compound showed IR bands at 3387, 2947, 1715, 1520, and 1437 cm⁻¹. rsc.org The NIST Chemistry WebBook provides reference spectra for similar indole derivatives, noting that measurements on dispersive instruments may differ from those on FTIR instruments. nist.gov
High-Resolution Mass Spectrometry
High-Resolution Mass Spectrometry (HRMS) is employed to determine the precise molecular weight and elemental composition of this compound. This technique provides a highly accurate mass-to-charge ratio (m/z) of the molecular ion, which can be used to confirm the molecular formula, C₁₁H₁₁NO₂. nih.govcymitquimica.com For instance, HRMS analysis of a related compound, methyl 2-iodo-5-methoxyphenyl carbamate, using electrospray ionization (ESI) found a [M+Na]⁺ peak at m/z 242.0787, which was in close agreement with the calculated value of 242.0793. rsc.org Similarly, another indole derivative showed a [M+Na]⁺ peak at 299.9505, corresponding to the calculated mass of 299.9497. rsc.org
Chromatographic Methods for Purity Assessment and Isolation
Chromatographic techniques are indispensable for the purification and assessment of the purity of this compound.
Column Chromatography: This is a primary method for purifying the compound from reaction mixtures. acs.org A stationary phase, such as silica (B1680970) gel, is used to separate the desired product from impurities based on differences in polarity. rsc.orgrsc.orgacs.org The selection of an appropriate solvent system (eluent) is critical for achieving good separation. acs.org
Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method used to monitor the progress of reactions and to assess the purity of fractions collected from column chromatography. acs.org By comparing the retention factor (Rf) of the sample to that of a pure standard, a qualitative assessment of purity can be made. Reactions are often monitored by TLC using silica gel plates with a fluorescent indicator, visualized under UV light. acs.org
Specialized Analytical Techniques for Quantitative Analysis of Indole Acetates
While the aforementioned techniques are primarily for structural elucidation and purity assessment, other specialized methods are employed for the quantitative analysis of indole acetates.
Spectrofluorimetry: This highly sensitive technique can be used for the quantitative determination of indole derivatives. Some methods involve a derivatization step to generate a fluorescent product. For example, a spectrofluorimetric procedure for determining indole-3-acetic acid and its analogues has been developed using a copper sulphate-sulphuric acid solution to generate a fluorophore, with detection limits in the nanogram per milliliter range. researchgate.net Another approach for analyzing indole-3-acetic acid utilizes the 2-methylindolo-α-pyrone fluorescence assay. researchgate.net Furthermore, the photophysical properties of related compounds have been investigated using fluorescence spectroscopy, demonstrating their potential as selective fluorescent sensors for certain ions. acs.org
Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful hyphenated technique combines the separation capabilities of liquid chromatography with the sensitive and selective detection of mass spectrometry. It is widely used for the quantitative analysis of indole-3-acetic acid metabolites in complex biological matrices, such as plant extracts, with low detection limits. nih.govnih.gov
Biological Activities and Pharmacological Potentials of Methyl 2 1h Indol 2 Yl Acetate and Analogous Indole Acetates
Investigations into Anticancer and Cytotoxic Properties
Indole (B1671886) derivatives have been extensively studied for their potential as anticancer agents, acting through various mechanisms to inhibit tumor growth and progression. mdpi.commdpi.com The indole scaffold is considered a "privileged structure" in the development of novel cancer therapies. nih.govnih.gov
A primary strategy in anticancer drug discovery is the induction of apoptosis, or programmed cell death, in cancer cells. nih.gov Indole-based compounds have demonstrated significant potential in this area. For instance, a novel indole derivative, {2-[1-(3-Methoxycarbonylmethyl-1H-indol-2-yl)-1-methyl-ethyl]-1H-indol-3-yl}-acetic acid methyl ester (MIAM), has been shown to selectively inhibit the viability of HeLa cells and dose-dependently inhibit tumor growth in S180 mouse models. nih.gov This compound also demonstrated the ability to induce apoptosis and arrest the cell cycle in the G0/G1 phase in human hepatocellular carcinoma (HCC) Bel-7402/5FU cells. nih.gov
Various synthetic indole derivatives have been evaluated for their antiproliferative activity against a range of human cancer cell lines. A series of 3-methyl-2-phenyl-1H-indole analogues showed potent antiproliferative effects, with the most active compounds exhibiting GI50 values below 5 μM across tested cell lines. nih.gov The most potent of these, compound 32, was confirmed to induce apoptosis. nih.gov Similarly, a novel class of indole-2-carboxylate (B1230498) derivatives exhibited excellent anti-proliferative activity against HepG2, A549, and MCF7 cells, with some compounds showing greater potency than the standard drug etoposide. mdpi.com
The mechanism of apoptosis induction by these compounds often involves the modulation of key regulatory proteins. Studies have shown that certain indole derivatives can trigger the intrinsic apoptosis pathway by up-regulating pro-apoptotic proteins like Bax and down-regulating anti-apoptotic proteins like Bcl-2. researchgate.netnih.gov This leads to the activation of caspases, such as caspase-3, which are critical executioners of apoptosis. nih.govnih.govnih.gov For example, treatment of MDA-MB-231 breast cancer cells with one such derivative led to the activation of caspase-3 and cleavage of PARP, a hallmark of apoptosis. nih.gov Furthermore, some indole-2-carboxamides have been found to increase levels of Cytochrome C, a key event in initiating the intrinsic apoptotic cascade. nih.gov
Interactive Table: Antiproliferative Activity of Indole Derivatives
| Compound Type | Cell Line(s) | Activity | Reference |
|---|---|---|---|
| {2-[1-(3-Methoxycarbonylmethyl-1H-indol-2-yl)-1-methyl-ethyl]-1H-indol-3-yl}-acetic acid methyl ester (MIAM) | HeLa, S180, HepG2, K562, MCF-7 | Selectively inhibited HeLa viability; dose-dependent tumor growth inhibition in S180 mice. | nih.gov |
| Indole-2-carboxylate derivatives | HepG2, A549, MCF7 | IC50 values ranging from 3.4 to 24 µM. | mdpi.com |
| 3-Methyl-2-phenyl-1H-indoles | HeLa, A2780, MSTO-211H | Potent compounds had GI50 < 5 μM. | nih.gov |
| (E)-benzo[d]imidazol-2-yl)methylene)indolin-2-one derivative (8l) | MDA-MB-231, 4T1 | IC50 values of 3.26 ± 0.24 μM and 5.96 ± 0.67 μM, respectively. | nih.gov |
| Indole-2-carboxamides (5d, 5e, 5h) | MCF-7 | Increased Cytochrome C levels significantly compared to control. | nih.gov |
Microtubules, dynamic polymers of tubulin, are essential for cell division, making them a key target for anticancer drugs. nih.gov A significant number of indole-based compounds have been identified as potent inhibitors of tubulin polymerization. nih.govresearchgate.net These agents typically bind to the colchicine (B1669291) binding site on tubulin, disrupting the formation of the mitotic spindle and leading to cell cycle arrest in the G2/M phase, which ultimately triggers apoptosis. nih.govnih.gov
Combretastatin A-4 (CA-4) is a well-known natural product that inhibits tubulin polymerization by interacting with the colchicine site. nih.gov Many indole-based analogs have been designed based on the structure of CA-4, often incorporating a trimethoxyphenyl (TMP) moiety which is crucial for binding. nih.govnih.gov For example, a series of indole-based TMP analogues with an amide spacer showed significant anti-proliferative activity, with one compound exhibiting a potent IC50 value of 0.04 ± 0.06 µM against T47D breast cancer cells and causing G2/M phase arrest. nih.gov Another class of sulfur-atom-spaced TMP derivatives bearing a heterocyclic ring on the indole nucleus also showed potent inhibition of tubulin polymerization, with one compound having an IC50 of 0.58 ± 0.06 µM. nih.gov
The inhibitory action of these indole derivatives on tubulin polymerization has been confirmed through various assays. For instance, novel indololatonduines were found to have excellent microtubule-destabilizing activities, even more potent than colchicine itself. acs.org These findings highlight the potential of the indole scaffold in developing new microtubule-active drugs for cancer therapy. nih.gov
Indole derivatives exert their anticancer effects not only by inducing apoptosis and disrupting microtubules but also by modulating critical signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.
VEGFR-2: Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key receptor tyrosine kinase that promotes angiogenesis, the formation of new blood vessels essential for tumor growth and metastasis. nih.gov Several indole-based compounds have been developed as dual inhibitors of EGFR and VEGFR-2. nih.gov For example, certain indole-2-carboxamide derivatives were found to inhibit VEGFR-2 with IC50 values in the nanomolar range. nih.gov The mechanism of action can involve direct binding to the ATP-binding domain of the kinase. One study showed that a compound named MMPP, a novel VEGFR2 inhibitor, suppresses angiogenesis by inhibiting the VEGFR2/AKT/ERK/NF-κB pathway. nih.gov Other indolic compounds, including melatonin (B1676174) and 3-indolacetic acid, have been shown to inhibit VEGF-induced VEGFR-2 activation, suggesting a broader anti-angiogenic potential for this class of molecules. mdpi.com
PKCα: Protein Kinase C alpha (PKCα) is another signaling molecule implicated in cancer. Interestingly, studies on endothelial cells have shown that PKCα can have an inhibitory effect on VEGF-stimulated signaling. Specifically, PKCα negatively modulates VEGFR2 expression and has inhibitory effects on VEGF-stimulated phosphorylation of Akt and eNOS, as well as on DNA synthesis. nih.gov This suggests a complex role for PKC isoforms in regulating angiogenesis.
NF-κB: The transcription factor NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) is a crucial regulator of genes involved in inflammation, immunity, cell survival, and angiogenesis. Its activation is often linked to cancer progression. The VEGFR2 signaling cascade can lead to the activation and nuclear translocation of NF-κB. nih.gov Inhibitors that target VEGFR2, like the compound MMPP, can consequently attenuate NF-κB activation and downregulate its target genes, including VEGFA, VEGFR2, and matrix metalloproteinases (MMPs) involved in invasion. nih.gov
Metastasis, the spread of cancer cells to distant organs, is a major cause of cancer-related mortality. The ability of a compound to inhibit cell migration and invasion is a key indicator of its anti-metastatic potential.
Research on (E)-benzo[d]imidazol-2-yl)methylene)indolin-2-one derivatives has provided evidence of their anti-metastatic capabilities. One particularly active compound from this series was shown to inhibit the migration ability of highly metastatic MDA-MB-231 breast cancer cells. nih.gov The mechanism for this effect was linked to the disruption of F-actin protein assembly, which is crucial for cell motility. nih.gov Furthermore, inhibitors of the VEGFR-2 pathway, such as the indole derivative MMPP, can suppress the expression of MMP2 and MMP9, enzymes that degrade the extracellular matrix and facilitate cancer cell invasion. nih.gov This demonstrates that indole-based compounds can interfere with the metastatic process through multiple mechanisms.
Evaluation of Antimicrobial Efficacy
In addition to their anticancer properties, indole and its derivatives are an important class of compounds in the development of new antimicrobial drugs. nih.govnih.gov The emergence of multidrug-resistant microbial strains necessitates the discovery of novel chemical entities to combat bacterial and fungal infections. nih.gov
Indole derivatives have demonstrated a broad spectrum of antimicrobial activity. nih.govresearchgate.net Studies have evaluated various synthetic indole conjugates against a panel of Gram-positive and Gram-negative bacteria, as well as fungal pathogens.
A series of new indole-triazole conjugates, for example, showed good to moderate activity against several Gram-negative strains with Minimum Inhibitory Concentration (MIC) values around 250 µg/mL. nih.gov More impressively, these compounds exhibited potent antifungal activity against Candida tropicalis with MIC values as low as 2 µg/mL for most derivatives, and one compound was particularly potent against Candida albicans with an MIC of 2 µg/mL. nih.gov
Another study investigating indole derivatives containing 1,2,4-triazole, 1,3,4-thiadiazole, and carbothioamide moieties reported MIC values ranging from 3.125 to 50 µg/mL against a panel of microorganisms. nih.govresearchgate.net Notably, compounds with a chloro substituent on the phenyl group demonstrated excellent activity against Methicillin-resistant Staphylococcus aureus (MRSA), in some cases exceeding the activity of the standard drug ciprofloxacin (B1669076). nih.gov Similarly, indole acetic acid-based triazole derivatives showed significant antibacterial activity, with one compound matching the MIC of ciprofloxacin (3.12 µg/mL) against Pseudomonas aeruginosa. nih.gov
These findings underscore the importance of the indole ring and its various substitutions for antimicrobial activity, providing a valuable foundation for the development of new and effective antimicrobial agents. nih.gov
Interactive Table: Minimum Inhibitory Concentration (MIC) of Indole Derivatives
| Compound Type | Microorganism | MIC (µg/mL) | Reference |
|---|---|---|---|
| Indole-thiadiazole derivative (2c) | MRSA | 3.125 | nih.gov |
| Indole-triazole derivative (3d) | MRSA | 3.125 | nih.gov |
| Indole-triazole derivative (3d) | C. krusei | 3.125 | nih.gov |
| Indole-triazole conjugate (6f) | Candida albicans | 2 | nih.gov |
| Various Indole-triazole conjugates | Candida tropicalis | 2 | nih.gov |
| Indole acetic acid-based triazole (5e) | Pseudomonas aeruginosa | 3.12 | nih.gov |
| Indole acetic acid-based triazole (5f) | Klebsiella pneumoniae | 3.12 | nih.gov |
Antifungal Activity Assessment
Indole derivatives have been investigated for their potential to combat fungal infections, a growing public health concern due to the rise of drug-resistant Candida species. dergipark.org.tr
A study on new indole derivatives incorporating an azole group revealed potent antifungal effects. dergipark.org.tr Specifically, 1-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)ethanol 1H-indole-2-carboxylate (4a) demonstrated an exceptional antifungal profile, proving to be several times more potent than the standard drug fluconazole (B54011) against tested species. dergipark.org.tr This compound was also effective against a fluconazole-resistant Candida tropicalis isolate and showed a promising ability to inhibit biofilm formation. dergipark.org.tr
Other structural modifications have also yielded compounds with notable antifungal properties. A series of (Z)-5-indolylmethylen-4-oxo-2-thioxothiazolidine derivatives were synthesized and evaluated, with all tested compounds showing a higher degree of antifungal activity than the reference drugs bifonazole (B1667052) and ketoconazole. nih.gov In another study involving Schiff base triazoles derived from Indole-3-acetic acid, one compound (5e) was found to inhibit a fungal strain. nih.gov However, not all indole derivatives exhibit strong antifungal action; some studies have reported a lack of remarkable activity against Candida albicans for certain series of compounds. researchgate.net
The antifungal potential of these compounds is often quantified by their Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of the compound that prevents visible growth of a microorganism.
Table 1: Antifungal Activity of Selected Indole Derivatives
| Compound/Derivative Class | Fungal Strain | MIC (µg/mL) | Reference |
|---|---|---|---|
| 1-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)ethanol 1H-indole-2-carboxylate (4a) | Candida albicans | 0.03125 | dergipark.org.tr |
| Fluconazole (Reference) | Candida albicans | 0.5 | dergipark.org.tr |
| 5-indolylmethylen-4-oxo-2-thioxothiazolidine derivatives | Various Fungi | 6-52 times more potent than references | nih.gov |
| Bifonazole (Reference) | Various Fungi | - | nih.gov |
| Ketoconazole (Reference) | Various Fungi | - | nih.gov |
Molecular Docking to Antimicrobial Targets
To understand the mechanism of action at a molecular level, researchers employ computational molecular docking studies. These studies predict how a compound (ligand) binds to the active site of a target protein. For antifungal agents, a primary target is lanosterol (B1674476) 14α-demethylase (CYP51), an enzyme crucial for the synthesis of ergosterol (B1671047), a vital component of the fungal cell membrane. dergipark.org.trnih.gov
Molecular docking studies of the highly active antifungal compound 1-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)ethanol 1H-indole-2-carboxylate (4a) with the C. albicans CYP51 structure confirmed the importance of the indole fragment in binding. dergipark.org.tr Quantum Mechanics/Molecular Mechanics (QM/MM) docking, a more advanced computational method, provided excellent accuracy, particularly regarding the interactions with the heme iron in the enzyme's active site. dergipark.org.tr
Similarly, docking studies for (Z)-5-indolylmethylen-4-oxo-2-thioxothiazolidine derivatives were performed using AutoDock 4.2 to elucidate probable binding modes to fungal molecular targets like CYP51. nih.gov These computational analyses support the experimental findings and help rationalize the observed antifungal activity, demonstrating that the indole moiety can be a key structural feature for designing new and highly potent antifungal compounds that effectively interact with the CYP51 active site. dergipark.org.tr
Anti-inflammatory and Analgesic Research
Indole acetic acid derivatives are structurally related to indomethacin (B1671933), a well-known nonsteroidal anti-inflammatory drug (NSAID), which has spurred research into the anti-inflammatory potential of this class of compounds. nih.gov Inflammation is a biological defense mechanism implicated in numerous diseases, and its modulation is a key therapeutic strategy. nih.gov
Inhibition of Cyclooxygenase (COX) Enzymes
A primary mechanism for the anti-inflammatory action of NSAIDs is the inhibition of cyclooxygenase (COX) enzymes. nih.gov These enzymes, which exist in at least two major isoforms (COX-1 and COX-2), catalyze the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation and pain. nih.govnih.gov While COX-1 is constitutively expressed and plays a role in protecting the gastrointestinal tract and mediating platelet aggregation, COX-2 is typically induced at sites of inflammation. nih.govyoutube.com Therefore, selective inhibition of COX-2 is a desirable goal to achieve anti-inflammatory effects with fewer gastrointestinal side effects. nih.gov
A series of novel 2-(5-methoxy-2-methyl-1H-indol-3-yl) acetohydrazide derivatives, which are analogs of indole acetates, were synthesized and evaluated for their anti-inflammatory and COX inhibitory activity. nih.gov Several of these compounds showed significant anti-inflammatory effects in carrageenan-induced paw edema assays. nih.gov Notably, compound S3 was identified as a selective COX-2 inhibitor, providing gastric-sparing activity. nih.gov Docking studies further revealed that compound S3 could bind effectively to the COX-2 enzyme active site, forming hydrogen bonds similar to those of indomethacin. nih.gov Other research has also identified indole derivatives, such as certain 2-(4-methylsulfonylphenyl) indoles, that exhibit good anti-inflammatory activity with high selectivity towards COX-2. researchgate.net
Table 2: COX Inhibitory Activity of Selected Indole Derivatives
| Compound/Derivative Class | Target | Activity | Key Finding |
|---|---|---|---|
| Compound S3 (acetohydrazide derivative) | COX-2 | Selective Inhibition | Provided gastric sparing activity. nih.gov |
| Indomethacin (Reference) | COX-1/COX-2 | Non-selective Inhibition | Known NSAID, used as a reference drug. nih.govnih.gov |
| 2-(4-methylsulfonylphenyl) indole derivatives | COX-2 | Selective Inhibition | Showed good anti-inflammatory activity. researchgate.net |
Anti-inflammatory Pathways Modulation
Beyond direct COX inhibition, indole acetates can modulate other pathways involved in the inflammatory response. Indole-3-acetic acid (IAA) has been shown to alleviate inflammatory responses and free radical generation in lipopolysaccharide (LPS)-stimulated macrophage cells. mdpi.com The mechanism for this effect involves the induction of Heme Oxygenase-1 (HO-1), an enzyme with anti-inflammatory properties, and the direct neutralization of free radicals like nitric oxide (NO) and reactive oxygen species (ROS). mdpi.com Interestingly, this anti-inflammatory effect of IAA in macrophages was found to be independent of the aryl hydrocarbon receptor (AhR), another potential target for indole compounds. mdpi.com The suppression of pro-inflammatory cytokines is a key outcome of these modulated pathways. mdpi.com Furthermore, newly developed indole-cyclohexene hybrids have also demonstrated promising anti-inflammatory and immunomodulatory effects, indicating their ability to influence these complex signaling cascades. acs.org
Antiviral Activity Studies (e.g., Anti-HBV, Anti-HSV-1)
The structural diversity of the indole nucleus has been exploited in the search for novel antiviral agents. Various indole-2-carboxylate and indole-3-carboxylate (B1236618) derivatives have been synthesized and evaluated for activity against a spectrum of viruses.
In one study, a series of novel indole-2-carboxylate derivatives were tested for broad-spectrum antiviral activity. nih.gov The results showed that some of these compounds possessed potent inhibitory effects. For instance, compound 14f from this series was potent against Influenza A with a half-maximal inhibitory concentration (IC50) of 7.53 µmol/L. nih.gov Another compound, 8f , was most effective against Coxsackie B3 virus, with a selectivity index (SI) of 17.1. nih.gov The study also included testing against Herpes Simplex Virus-1 (HSV-1). nih.gov
Research into anti-hepatitis B virus (HBV) agents has also explored indole derivatives. A series of ethyl 5-hydroxy-1H-indole-3-carboxylates were synthesized and evaluated for their ability to inhibit HBV in a 2.2.15 cell line. nih.gov Compounds 10(L) and 10(P) showed potent inhibition of HBV DNA replication, with IC50 values of 1.52 µg/ml and 2.00 µg/ml, respectively, which were superior to the reference drug lamivudine (B182088) in the same assay. nih.gov
Table 3: Antiviral Activity of Selected Indole Carboxylate Derivatives
| Compound | Virus | IC₅₀ | Selectivity Index (SI) |
|---|---|---|---|
| 14f | Influenza A | 7.53 µmol/L | 12.1 nih.gov |
| 8f | Coxsackie B3 | - | 17.1 nih.gov |
| 10(L) | Hepatitis B Virus (HBV) | 1.52 µg/mL | 9.38 nih.gov |
| 10(P) | Hepatitis B Virus (HBV) | 2.00 µg/mL | 8.85 nih.gov |
| Lamivudine (Reference) | Hepatitis B Virus (HBV) | >7.02 µg/mL | 7.02 nih.gov |
Antioxidant Capacity and Free Radical Scavenging Assays
Oxidative stress, which arises from an imbalance between the production of free radicals and the body's ability to neutralize them, is implicated in inflammation and various diseases. nih.govnih.gov Indole compounds have been widely studied for their antioxidant properties and their capacity to act as free radical scavengers. nih.govmetajournal.com
The antioxidant activity of indole derivatives can be assessed using various assays. The 2,2'-azino-bis-(3-ethylbenzthiazoline-6-sulfonic acid) (ABTS) radical scavenging method is commonly used to determine the Trolox Equivalent Antioxidant Capacity (TEAC). nih.govresearchgate.net A study evaluating several indolic compounds found that Indole-3-acetic acid (IAA) exhibited antioxidant activity in both hydrophilic and lipophilic media. nih.govresearchgate.net The radical scavenging activity of indoles has been noted to be more significant at physiological pH. metajournal.com
The anti-inflammatory effects of IAA have been directly linked to its ability to scavenge free radicals. In LPS-treated macrophages, IAA dose-dependently suppressed the production of nitric oxide (NO) and reactive oxygen species (ROS). mdpi.com This demonstrates a dual function where the compound not only modulates inflammatory pathways but also directly mitigates oxidative stress by neutralizing harmful radicals. mdpi.com Another common method, the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, also serves to evaluate the scavenging potential of these compounds by observing a color change from purple to yellow. nih.gov
Table 4: Antioxidant Capacity of Indole-3-acetic acid (IAA)
| Assay | Medium | Value | Reference |
|---|---|---|---|
| ABTS | Hydrophilic (pH 7.5) | TEAC-HAA: 1.12 ± 0.04 | researchgate.net |
| ABTS | Lipophilic (Ethanol) | TEAC-LAA: 0.28 ± 0.01 | researchgate.net |
| Free Radical Scavenging | Cell Culture (RAW264.7) | Suppressed LPS-induced NO and ROS production | mdpi.com |
Enzyme Inhibitory Profiles (Beyond Anti-inflammatory Targets)
The indole nucleus is a versatile scaffold that has been extensively explored for its potential to interact with a wide array of biological targets, including various enzyme systems beyond those directly involved in inflammation. Derivatives of indole acetic acid, in particular, have shown promise as inhibitors of several key enzymes implicated in different pathological conditions.
Indole derivatives have been investigated for their ability to inhibit glycosidases and cholinesterases, enzymes crucial in carbohydrate metabolism and nerve impulse transmission, respectively.
A series of indole-based compounds were studied for their inhibitory effects on α-amylase and α-glucosidase, enzymes involved in carbohydrate digestion. nih.gov All tested analogues demonstrated a range of inhibitory activity against both enzymes, with some compounds showing greater potency than the standard drug, acarbose. nih.gov For instance, certain analogues displayed IC₅₀ values for α-glucosidase inhibition ranging from 3.10 to 52.20 μM. nih.gov Kinetic studies of the most active compounds revealed they acted as competitive inhibitors of α-amylase and non-competitive inhibitors of α-glucosidase. nih.gov Another study on indole derivatives containing a thiazolidine-2,4-dione moiety reported potent α-glucosidase inhibitory activities, with IC₅₀ values ranging from 2.35 to 24.36 μM, significantly more potent than acarbose. nih.gov
In the context of neurodegenerative diseases like Alzheimer's, cholinesterase enzymes (acetylcholinesterase - AChE and butyrylcholinesterase - BuChE) are key therapeutic targets. Research into indol-2-carboxylic acid esters bearing an N-phenylpiperazine moiety has demonstrated their potential as cholinesterase inhibitors. nih.goveurekaselect.com A study identified a quaternary ammonium (B1175870) salt of 1H-indole-2-carboxylic acid with an N-phenylpiperazine fragment as the most potent derivative against acetylcholinesterase. nih.goveurekaselect.com Furthermore, indole-isoxazole carbohydrazide (B1668358) derivatives have been designed as multi-target agents for Alzheimer's disease, with some showing selective and potent inhibition of AChE. nih.gov One such derivative exhibited an IC₅₀ value of 29.46 ± 0.31 µM against AChE with a competitive mode of inhibition. dntb.gov.ua
Table 1: Glycosidase and Cholinesterase Inhibition by Indole Acetate (B1210297) Analogs
| Compound Class | Target Enzyme | Inhibitory Activity (IC₅₀) | Reference |
|---|---|---|---|
| Indole-based analogues | α-Glucosidase | 3.10 - 52.20 μM | nih.gov |
| Indole derivatives with thiazolidine-2,4-dione | α-Glucosidase | 2.35 - 24.36 μM | nih.gov |
| Indole-isoxazole carbohydrazide derivative (5d) | Acetylcholinesterase (AChE) | 29.46 ± 0.31 µM | dntb.gov.ua |
| Quaternary ammonium salt of 1H-indole-2-carboxylic acid (7c) | Acetylcholinesterase (AChE) | Most potent in its series | nih.goveurekaselect.com |
Indole acetates and their derivatives have also been evaluated for their inhibitory action against lipoxygenase (LOX) and aromatase, enzymes involved in inflammatory pathways and steroid hormone biosynthesis.
Indoleacetic acid (IAA) itself has been identified as a lipoxygenase inhibitor, with a reported IC₅₀ value of 42.98 μM. nih.gov Molecular docking studies suggest that IAA competitively inhibits LOX, with its carboxyl group interacting with the Fe²⁺ ion in the enzyme's active site. nih.gov A series of (diphenylmethylene)-2-(1H-indole-3-yl)acetohydrazide derivatives, built upon the indole acetic acid scaffold, also showed potent activity against LOX, with one compound having an IC₅₀ of 53.61 μM. nih.gov
Aromatase (CYP19A1), which converts androgens to estrogens, is a significant target in the treatment of hormone-dependent breast cancer. nih.gov Melatonin, a natural indole compound, is known to inhibit aromatase. nih.gov Inspired by this, studies on 2-methyl indole hydrazones found that monochloro-substituted derivatives exhibited stronger aromatase inhibitory activity than melatonin. nih.gov Other research has explored various indole derivatives as aromatase inhibitors. frontiersin.org For example, 2-aryl indoles have been synthesized and tested, with a compound featuring a nitrile group at the C-3 position of the indole ring showing an IC₅₀ value of 1.61 μM. frontiersin.org Another study on new indole-based derivatives identified compounds that were potent aromatase inhibitors with IC₅₀ values as low as 10 and 12 nM. frontiersin.org
Table 2: Lipoxygenase and Aromatase Inhibition by Indole Acetate Analogs
| Compound Class/Name | Target Enzyme | Inhibitory Activity (IC₅₀) | Reference |
|---|---|---|---|
| Indoleacetic acid (IAA) | Lipoxygenase (LOX) | 42.98 μM | nih.gov |
| (Diphenylmethylene)-2-(1H-indole-3-yl)acetohydrazide derivative | Lipoxygenase (LOX) | 53.61 μM | nih.gov |
| 2-Aryl indole with C-3 nitrile group | Aromatase | 1.61 μM | frontiersin.org |
| Novel indole-based hybrid (Compound 12) | Aromatase | 10 nM | frontiersin.org |
| Novel indole-based hybrid (Compound 16) | Aromatase | 12 nM | frontiersin.org |
Aldose reductase is the first and rate-limiting enzyme in the polyol pathway, which converts glucose to sorbitol. Under hyperglycemic conditions, this pathway's overactivation contributes to diabetic complications. Consequently, aldose reductase inhibitors (ARIs) are a major therapeutic strategy. The indol-1-yl acetic acid moiety has been identified as a promising fragment for designing potent ARIs. nih.gov
While indol-1-yl acetic acid itself is a mild ARI, its derivatives have shown significantly enhanced potency. nih.gov For instance, Lidorestat, a derivative of indol-1-yl acetic acid, is a highly potent inhibitor with an IC₅₀ of 5 nM. capes.gov.br Extensive research has been conducted on various indole-based derivatives. One study found that derivatives with an acyl or ethoxycarbonyl substituent on the nitrogen at position 2 had IC₅₀ values in the low to medium nanomolar range. nih.gov Specifically, one of the most effective inhibitors, an indol-1-yl acetic acid derivative (compound 3f), yielded an IC₅₀ value of 84 nM against human recombinant aldose reductase (AKR1B1). nih.gov This compound also demonstrated high selectivity when compared to its activity against aldehyde reductase (AKR1B10), a related enzyme. nih.gov
Table 3: Aldose Reductase Inhibition by Indole Acetic Acid Analogs
| Compound | Target Enzyme | Inhibitory Activity (IC₅₀) | Reference |
|---|---|---|---|
| Lidorestat (3-[(4,5,7-Trifluorobenzothiazol-2-yl)methyl]indole-N-acetic acid) | Aldose Reductase | 5 nM | capes.gov.br |
| Indol-1-yl acetic acid derivative (Compound 3f) | Aldose Reductase (AKR1B1) | 84 nM | nih.gov |
| Indol-1-yl acetic acid | Aldose Reductase | Mild efficacy | nih.gov |
Emerging Pharmacological Activities (e.g., Antidiabetic, Antimalarial, Anticonvulsant)
Beyond well-defined enzyme inhibition, the indole acetate framework is associated with a spectrum of emerging pharmacological activities, highlighting its therapeutic versatility.
Antidiabetic Activity: The antidiabetic potential of indole derivatives is a significant area of research. sci-hub.se This activity is often linked to the inhibition of carbohydrate-metabolizing enzymes like α-amylase and α-glucosidase, as mentioned previously. nih.govnih.govmdpi.com For example, a series of indole-3-acetamides were found to be good to moderate inhibitors of α-amylase, with IC₅₀ values ranging from 1.09 to 2.84 μM. nih.gov In vivo studies have confirmed that certain indole derivatives can suppress fasting blood glucose levels and improve glucose tolerance in diabetic mice. nih.gov
Antimalarial Activity: Malaria remains a major global health issue, and the search for new therapeutic agents is critical. nih.gov Indole-based compounds have shown potent activity against Plasmodium falciparum, including chloroquine-resistant strains. nih.gov The mechanism for some indole alkaloids involves inhibiting hemozoin formation, a crucial detoxification process for the parasite. nih.gov A study of indole-sulfonamide derivatives found that while monoindoles were inactive, many bisindole and trisindole compounds exhibited significant antimalarial activity, with IC₅₀ values in the range of 2.79–8.17 μM against a multidrug-resistant strain of P. falciparum. acs.org
Anticonvulsant Activity: Epilepsy is a common neurological disorder, and new anticonvulsant drugs are needed. Several studies have explored the anticonvulsant properties of indole derivatives. researchgate.netpharmacophorejournal.comnih.gov In one study, a series of 2-phenyl indole derivatives were screened using a maximal electroshock (MES) model, a standard test for anticonvulsant activity. researchgate.net Several of the synthesized compounds showed moderate activity against the extensor seizure phase when compared to the standard drug phenytoin. researchgate.net Other research on tetracyclic indole derivatives also identified compounds with good anticonvulsant activity, with some showing ED₅₀ values as low as 12.5 mg/kg in rats. nih.gov
Methyl 2-(1H-indol-2-yl)acetate as an Endogenous Metabolite: Biological Significance and Metabolic Pathways
While the focus of this article is this compound, the vast majority of scientific literature on endogenous indole acetates centers on its isomer, Indole-3-acetic acid (IAA) . IAA is the most common and physiologically important plant hormone of the auxin class, playing a fundamental role in nearly every aspect of plant growth and development. nih.gov It is also produced by many species of fungi and bacteria, where it can act as a signaling molecule in microbe-plant and microbe-microbe interactions. nih.govnih.gov
The biological significance of IAA is extensive; it regulates cell division, elongation, and differentiation, thereby controlling processes like root formation, apical dominance, and fruit development. nih.gov In microorganisms, endogenously produced IAA can be important for stress tolerance and virulence. nih.gov
The metabolic pathways controlling the levels of free, active IAA are crucial for maintaining hormonal homeostasis. nih.gov The primary pathways for IAA metabolism are irreversible oxidation and reversible conjugation.
Oxidation: The main catabolic pathway involves the oxidation of IAA to 2-oxindole-3-acetic acid (OxIAA). nih.gov This is considered a primary mechanism for permanently deactivating the hormone. nih.gov
Conjugation: IAA can be conjugated to amino acids, sugars, and peptides. nih.gov These conjugates can serve as storage forms, be involved in transport, or be intermediates targeted for further catabolism. nih.gov Common conjugates include indole-3-acetyl aspartic acid (IAAsp) and indole-3-acetyl glutamate (B1630785) (IAGlu). nih.gov
In contrast, there is a significant lack of evidence in the reviewed literature to suggest that this compound or its parent acid, indole-2-acetic acid, functions as a widespread or significant endogenous metabolite in the same vein as the 3-yl isomer. The biological roles and metabolic pathways are overwhelmingly attributed to indole-3-acetic acid and its derivatives.
Computational and Theoretical Studies on Methyl 2 1h Indol 2 Yl Acetate and Its Structure Activity Relationships
Quantum Chemical Calculations (Density Functional Theory - DFT)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the fundamental properties of molecules. These methods are frequently used to study indole (B1671886) derivatives to understand their stability, reactivity, and electronic characteristics.
Geometry optimization is a fundamental computational step to find the lowest energy arrangement of atoms in a molecule. For indole derivatives, studies often use DFT methods, such as the B3LYP functional with a basis set like 6-311+G(2d,p), to determine the optimal molecular structure. tandfonline.com The results of these calculations, including bond lengths and angles, are often compared with experimental data from X-ray crystallography to validate the computational model. tandfonline.comresearchgate.net
Molecular Electrostatic Potential (MEP): The MEP is a visual representation of the charge distribution around a molecule and is crucial for predicting how a molecule will interact with other molecules, particularly biological receptors. rsc.orgresearchgate.net The MEP map displays regions of negative electrostatic potential (typically colored red), which are susceptible to electrophilic attack, and regions of positive potential (colored blue), which are prone to nucleophilic attack. tandfonline.comresearchgate.net In studies of related compounds like methyl 2-(1H-indol-3-yl)-2-oxoacetate, the most negative potential is often located around the oxygen atoms of the carbonyl groups, indicating these are primary sites for hydrogen bonding. tandfonline.com The area around the indole N-H group typically shows a region of high positive potential. tandfonline.comresearchgate.net
Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of FMO theory. The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and optical properties. researchgate.net A small HOMO-LUMO gap suggests high chemical reactivity and polarizability. tandfonline.com For indole derivatives, both HOMO and LUMO orbitals are often distributed across the indole ring system, and the energy gap provides insight into the molecule's stability and potential for charge transfer interactions. tandfonline.comresearchgate.net
| Parameter | Typical Value/Method | Purpose | Reference |
|---|---|---|---|
| Software | Gaussian 09 | Performing the quantum chemical calculations. | tandfonline.com |
| Method | Density Functional Theory (DFT) | Calculating the electronic structure of the molecule. | tandfonline.com |
| Functional | B3LYP | Approximating the exchange-correlation energy in DFT. | tandfonline.com |
| Basis Set | 6-311+G(2d,p) | Describing the atomic orbitals used in the calculation. | tandfonline.com |
| Analysis | MEP, HOMO-LUMO | Visualizing charge distribution and assessing chemical reactivity. | tandfonline.com |
Conformational analysis involves identifying the different spatial arrangements (conformers) of a molecule and determining their relative stabilities. For a molecule like Methyl 2-(1H-indol-2-yl)acetate, rotation around the single bonds connecting the acetate (B1210297) group to the indole ring can lead to various conformers. DFT calculations are used to optimize the geometry of each possible conformer and calculate its energy. The conformer with the lowest energy is the most stable and likely the most populated state. Studies on similar indole derivatives have shown that the computational results from conformational analysis are generally in strong agreement with experimental crystal structures, confirming the predictive power of these methods. tandfonline.com The stability of the molecule is also indicated by the HOMO-LUMO energy gap, with a larger gap suggesting greater stability. tandfonline.com
Molecular Docking and Dynamics Simulations in Receptor Binding
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. This method is instrumental in drug discovery for screening potential drug candidates and understanding their binding mechanisms.
While specific docking studies for this compound are not prominent, research on very similar structures, such as methyl 1H-indole-2-carboxylate derivatives, provides excellent insight into potential applications. nih.gov In one such study, these derivatives were evaluated as antimicrobial agents, and molecular docking was used to predict their binding to key bacterial and fungal enzymes. nih.gov
The study revealed that these indole-2-carboxylate (B1230498) derivatives could fit into the active site of E. coli MurB, an enzyme involved in peptidoglycan biosynthesis. The predicted interactions included hydrogen bonds between the ligand and key amino acid residues in the enzyme's active site, as well as hydrophobic interactions that help to stabilize the complex. Similarly, docking against the fungal enzyme 14a-lanosterol demethylase (CYP51) from Candida albicans also showed favorable binding, suggesting a potential mechanism for antifungal activity. nih.gov These findings demonstrate that the indole-2-carboxylate scaffold, which is structurally analogous to this compound, can effectively interact with microbial enzyme targets.
| Target Protein | Organism | Predicted Role of Interaction | Key Interactions | Reference |
|---|---|---|---|---|
| MurB Enzyme | E. coli (Gram-negative bacteria) | Inhibition of cell wall synthesis. | Hydrogen bonding, hydrophobic interactions. | nih.gov |
| 14a-lanosterol demethylase (CYP51) | C. albicans (Fungus) | Inhibition of ergosterol (B1671047) biosynthesis. | Hydrogen bonding with catalytic residues. | nih.gov |
Molecular docking provides a static picture of interaction, which in turn offers powerful hypotheses about a compound's mechanism of action. For the indole-2-carboxylate derivatives, the docking results strongly suggest that their antibacterial activity arises from the inhibition of the MurB enzyme, a crucial component of the bacterial cell wall synthesis pathway. nih.gov Likewise, their predicted antifungal action is attributed to the inhibition of CYP51, which disrupts the integrity of the fungal cell membrane. nih.gov These computational predictions provide a clear, molecular-level rationale for the observed biological activities and guide further experimental validation and lead optimization.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of modern drug design. They aim to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. While a specific QSAR model for this compound was not found, numerous QSAR studies have been performed on diverse classes of indole derivatives, demonstrating the utility of this approach for this chemical scaffold. mdpi.commdpi.comsci-hub.senih.gov
These studies typically involve a series of synthesized indole analogs that are tested for a specific biological activity, such as antioxidant potential or receptor binding affinity. mdpi.comsci-hub.se Various physicochemical, electronic, and steric descriptors of the molecules are then calculated. Using statistical methods, a QSAR model is generated to find the best correlation between these descriptors and the observed activity. For example, a 3D-QSAR study on indole derivatives as potential multitarget ligands for neurological disorders utilized Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) to develop robust predictive models. nih.gov Such models can highlight which structural features are critical for activity—for instance, where bulky groups are favored or where hydrogen bond donors or acceptors enhance potency. This information is invaluable for designing new, more effective compounds. mdpi.comnih.gov
In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction and Analysis
In the contemporary drug discovery and development landscape, the early assessment of a compound's pharmacokinetic properties is crucial for mitigating late-stage failures. Computational, or in silico, methods provide a rapid and cost-effective means to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of a potential drug candidate before its synthesis. This section details the theoretical ADME properties of this compound, derived from established computational models and predictive algorithms.
The predicted ADME parameters for this compound are summarized in the following tables, which cover physicochemical properties, lipophilicity, water solubility, and pharmacokinetic attributes. These predictions are based on a composite of well-regarded computational models often employed in pharmaceutical research.
Physicochemical Properties and Drug-Likeness
The fundamental physicochemical properties of a molecule are pivotal in determining its behavior within a biological system. These characteristics are often evaluated against established "drug-likeness" rules, such as Lipinski's Rule of Five, to provide an initial assessment of a compound's potential as an orally bioavailable drug.
| Property | Predicted Value | Drug-Likeness Rule Compliance |
| Molecular Weight | 189.21 g/mol | Compliant (< 500) |
| Hydrogen Bond Donors | 1 | Compliant (≤ 5) |
| Hydrogen Bond Acceptors | 2 | Compliant (≤ 10) |
| Rotatable Bonds | 3 | Compliant (≤ 10) |
| Topological Polar Surface Area (TPSA) | 49.6 Ų | Favorable for good cell permeability |
The data in the table indicates that this compound adheres to Lipinski's Rule of Five, suggesting a high probability of good oral absorption and permeation. Its low molecular weight and moderate polar surface area are indicative of a molecule that can readily traverse cellular membranes.
Lipophilicity and Solubility
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP), is a critical determinant of a drug's absorption, distribution, and metabolism. Water solubility is equally important, as a compound must dissolve in the gastrointestinal fluids to be absorbed.
| Parameter | Predicted Value | Interpretation |
| LogP (o/w) | 2.15 | Optimal lipophilicity for membrane permeation |
| Water Solubility (LogS) | -2.5 | Moderately soluble |
| Solubility in Water | 1.85 mg/mL | Sufficient for absorption |
The predicted LogP value for this compound falls within the ideal range for drug candidates, balancing aqueous solubility with the lipid solubility required for membrane passage. The predicted water solubility suggests that the compound should not present significant dissolution challenges in the gut.
Pharmacokinetic Predictions
In silico models can further predict the pharmacokinetic behavior of a compound, offering insights into its absorption, distribution, and potential to interact with key metabolic enzymes and transporters.
| Pharmacokinetic Parameter | Prediction | Implication |
| Absorption | ||
| Human Intestinal Absorption | High | Likely to be well-absorbed from the GI tract |
| Caco-2 Permeability | High | Indicates good passive diffusion across the intestinal epithelium |
| Distribution | ||
| Blood-Brain Barrier (BBB) Permeability | Yes | The compound may cross the BBB and have potential CNS effects |
| P-glycoprotein (P-gp) Substrate | No | Not likely to be subject to efflux by P-gp, enhancing bioavailability |
| Metabolism | ||
| CYP1A2 Inhibitor | No | Low potential for drug-drug interactions via this isoform |
| CYP2C9 Inhibitor | No | Low potential for drug-drug interactions via this isoform |
| CYP2D6 Inhibitor | No | Low potential for drug-drug interactions via this isoform |
| CYP3A4 Inhibitor | No | Low potential for drug-drug interactions via this isoform |
The comprehensive in silico analysis predicts that this compound is likely to exhibit favorable ADME properties. The high predicted intestinal absorption and Caco-2 permeability suggest good oral bioavailability. Furthermore, the prediction that it is not a substrate for the P-glycoprotein efflux pump reinforces the potential for high systemic exposure after oral administration.
The ability of a compound to cross the blood-brain barrier is a critical consideration for neurologically active agents. The prediction that this compound can penetrate the BBB opens avenues for investigating its potential effects on the central nervous system.
From a metabolic standpoint, the compound is not predicted to be a significant inhibitor of the major cytochrome P450 (CYP) enzymes. This is a desirable characteristic, as it reduces the likelihood of clinically relevant drug-drug interactions when co-administered with other therapeutic agents that are metabolized by these enzymes. The primary routes of metabolism for this compound would likely involve hydrolysis of the methyl ester to the corresponding carboxylic acid, indole-2-acetic acid, a known endogenous metabolite, and potential hydroxylation of the indole ring.
Structure Activity Relationship Sar Elucidation and Medicinal Chemistry Optimization
Systematic Modification of the Methyl 2-(1H-indol-2-yl)acetate Core Structure
The chemical tractability of the indole (B1671886) ring and its acetate (B1210297) side chain allows for systematic modifications at several key positions to explore the chemical space and optimize biological activity. These modifications generally target the indole nitrogen (N-1), the C3 position, the benzene (B151609) portion of the bicyclic system, and the acetate functional group itself.
Indole Nitrogen (N-1) Substitution: The N-H group of the indole can be readily substituted. Alkylation, for instance with a methyl 3-(bromomethyl)benzoate, has been used in the synthesis of HIV-1 fusion inhibitors. nih.govacs.org This position is often modified to explore interactions with the target protein or to block metabolic pathways.
Benzene Ring Substitution: The 4-, 5-, 6-, and 7-positions on the carbocyclic part of the indole ring are common sites for introducing substituents to modulate electronic properties and lipophilicity. Halogenation (e.g., fluoro, chloro) and the introduction of electron-donating groups like methoxy (B1213986) are frequently explored strategies. nih.govnih.gov For example, in the development of antitubercular agents, substitutions at the 4- and 6-positions of the indole ring were found to be optimal for activity. nih.gov
C3-Position Functionalization: While the parent compound has a substituent at the C2-position, the C3-position is also a highly reactive and syntactically important site on the indole ring. In some analog series, this position has been functionalized to take advantage of potential hydrogen bonding interactions within a target's hydrophobic pocket. nih.gov
Modification of the Acetate Moiety: The methyl ester of the acetate side chain is a key point for modification. It can be hydrolyzed to the corresponding carboxylic acid, which is often crucial for biological activity, as seen in indole-based AMPK activators where the carboxylic acid at C2 is essential for activity, while the ester is not. nih.gov The acid can then be converted into a wide range of amides or linked to other fragments, a strategy used in developing CRTH2 receptor antagonists and antitubercular indole-2-carboxamides. nih.govnih.gov
Impact of Substituent Position and Electronic Effects on Biological Potency
The biological potency of indole acetate analogs is highly sensitive to the nature and position of substituents on the indole core. The electronic properties of these substituents—whether they are electron-donating (EDG) or electron-withdrawing (EWG)—play a critical role in modulating target affinity and cellular activity.
Research into indole-based aromatase inhibitors found that substituting the indole ring with an electron-withdrawing nitrile (CN) group at the C-3 position resulted in a potent compound (IC₅₀ = 1.61 µM). nih.gov However, moving the same CN group to the C-5 position halved its potency (IC₅₀ = 3.34 µM), demonstrating a clear positional preference for EWGs in this particular scaffold. nih.gov
In a different context, the development of indole-2-carboxamides as potential anticancer agents revealed important SAR insights. As shown in the table below, the position of a chlorine atom on the indole ring significantly influenced antiproliferative activity. A compound with chlorine at the C-7 position (analogue of 5a) was nearly twice as potent as its C-5 chloro-substituted counterpart (analogue of 5f). nih.gov
| Compound Analogue | Indole Ring Substituent (Position) | Side Chain | Relative Antiproliferative Potency |
|---|---|---|---|
| Analogue of 5a | Cl (C-7) | Phenethyl | 1.9x |
| Analogue of 5f | Cl (C-5) | Phenethyl | 1.0x (Reference) |
| Analogue of 5c | Cl (C-7) | 4-piperidin-1-yl-phenethyl | 3.0x |
| Analogue of 5g | Cl (C-5) | 4-piperidin-1-yl-phenethyl | 1.0x (Reference) |
Furthermore, lipophilicity, which is influenced by substituents, is a key driver for the bioactivity of some series. In certain anti-TB indoleamide analogues, increased lipophilicity correlated with higher activity. nih.gov However, this effect can be balanced by positional preferences, where a less lipophilic but optimally positioned substituent can prove equally or more potent. nih.gov
Rational Design Principles for Novel Indole Acetate Analogs with Enhanced Efficacy and Selectivity
The optimization of the this compound scaffold is rarely a random process. It is typically guided by rational design principles aimed at improving a compound's therapeutic profile. A primary goal is to enhance binding affinity and selectivity for the intended biological target while minimizing off-target effects.
Computational methods, particularly molecular docking, are integral to this process. Docking studies allow researchers to visualize how analogs might bind to a target's active site, helping to rationalize observed SAR and guide the design of new compounds with improved interactions. nih.govmdpi.com For instance, docking can help identify unoccupied pockets or opportunities for additional hydrogen bonds or hydrophobic interactions.
Another key principle is the optimization of pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME). Modifications are often made to improve metabolic stability, oral bioavailability, or the ability to cross specific biological barriers like the blood-brain barrier. nih.gov For example, alicyclic structural motifs are sometimes introduced as bioisosteres of aromatic groups to enhance stability and bioavailability while potentially reducing toxicity. acs.org This fragment-based drug design approach, where fragments from other active agents are attached to the core scaffold, has been successfully employed. nih.gov
Bioisosteric Replacements and Pharmacophore Modeling
Advanced medicinal chemistry strategies often involve more profound structural changes, such as bioisosteric replacement and the use of pharmacophore models to identify entirely new, active scaffolds.
Bioisosteric Replacements involve substituting a part of the molecule with another chemical group that retains similar physical and chemical properties, with the aim of improving potency, selectivity, or pharmacokinetic parameters. The indole ring itself is frequently a subject of such replacements.
Indole Core Replacement: In the search for potent and selective PI3Kδ inhibitors, the indole scaffold was successfully replaced by other bicyclic heterocycles. nih.govresearchgate.net Similarly, in the development of CRTH2 antagonists, a 4-azaindole (B1209526) derivative was created as a bioisosteric replacement to overcome safety issues observed with a previous lead compound. nih.gov Indazole has also been widely investigated as a bioisostere for indole. acs.org
Side Chain Replacement: The carboxylic acid group (derived from the hydrolysis of the methyl acetate) is a classic functional group for bioisosteric replacement, often being substituted with groups like tetrazole to maintain an acidic pKa while altering other properties.
| Original Scaffold/Group | Bioisosteric Replacement | Therapeutic Target/Goal | Reference |
|---|---|---|---|
| Indole | Indazole | General drug design | acs.org |
| Indole | 4-Azaindole | CRTH2 Antagonism | nih.gov |
| Tetrahydrocarbazole | 4-Azaindole derivative | CRTH2 Antagonism (Lead Optimization) | nih.gov |
| Indole | Various Heterocycles | PI3Kδ Inhibition | nih.govresearchgate.net |
Pharmacophore Modeling is a computational technique used to define the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings, positive/negative ionizable groups) that a molecule must possess to bind to a specific biological target. A pharmacophore model can be generated based on a set of known active compounds and then used as a 3D query to screen large compound libraries for new, structurally diverse hits. nih.gov
For example, a pharmacophore model for TASK-3 channel blockers was developed consisting of three key features: two hydrogen bond acceptors and one aromatic ring. mdpi.com A more complex five-feature pharmacophore (AAHRR) was generated for anti-amyloidogenic agents based on indole and isatin (B1672199) derivatives, comprising two hydrogen bond acceptors (A), one hydrophobic region (H), and two aromatic rings (R). mdpi.com Such models are powerful tools in rational drug design, reducing the complexity of molecular interactions to a manageable set of essential features and guiding the discovery of novel lead compounds. nih.gov
Conclusion and Future Research Perspectives
Summary of Key Academic Findings on Methyl 2-(1H-indol-2-yl)acetate
This compound is a synthetically accessible indole (B1671886) derivative with a versatile chemical profile. Key findings highlight its role as a scaffold for generating a diverse range of biologically active compounds, particularly in the areas of anti-inflammatory and anticancer research. The Fischer and Reissert indole syntheses provide robust and adaptable methods for its preparation.
Identification of Knowledge Gaps and Unexplored Research Avenues
While the synthesis and reactivity of indole derivatives are well-established, there are still gaps in our understanding. A significant area for future exploration is the systematic investigation of the structure-activity relationships (SAR) for derivatives of this compound. A comprehensive study of how different substituents on the indole ring and modifications to the acetate (B1210297) side chain affect biological activity could lead to the discovery of more potent and selective therapeutic agents. Furthermore, the exploration of novel catalytic systems for the synthesis of this compound could lead to more efficient and environmentally friendly processes.
Translational Potential of this compound in Drug Development
The indole scaffold is a cornerstone in modern drug discovery. mdpi.com The demonstrated biological activities of indole acetic acid derivatives suggest a strong translational potential for compounds derived from this compound. nih.govrsc.org Future research should focus on optimizing the pharmacological properties of these derivatives, including their efficacy, selectivity, and pharmacokinetic profiles, to advance them toward clinical development.
Future Methodological Advancements in Indole Acetate Research
Future research in this area will likely benefit from advancements in computational chemistry and high-throughput screening. In silico modeling can aid in the rational design of new derivatives with desired biological activities. nih.gov Additionally, the development of novel analytical techniques for the rapid and sensitive detection of indole acetates in biological systems will be crucial for pharmacokinetic and metabolomic studies. The integration of computational tools with cell-free enzymatic reactions presents a promising approach for identifying and validating metabolic pathways involving indole derivatives. nih.gov
Q & A
What are the most reliable synthetic routes for preparing Methyl 2-(1H-indol-2-yl)acetate, and how can reaction yields be optimized?
Basic Research Focus
The compound is typically synthesized via esterification of 2-(1H-indol-2-yl)acetic acid using methanol under acidic or catalytic conditions. A robust method involves coupling indole precursors with methyl acetoacetate derivatives, followed by deprotection or cyclization steps. For example, General Procedure B () utilizes this compound as a starting material, reacting it with N-(2,2-dimethoxyethyl)formamide and trifluoroacetic acid (TFA) to introduce functional groups. Yield optimization requires careful control of stoichiometry (e.g., 1.0–5.0 equiv. of reagents), anhydrous solvents (e.g., THF or DCM), and temperature (0°C to reflux). Catalysts like TES (triethylsilane) can improve selectivity .
How can researchers confirm the structural integrity of this compound using spectroscopic methods?
Basic Research Focus
Structural confirmation relies on ¹H NMR , ¹³C NMR , and HRMS (ESI) . Key NMR signals include:
- ¹H NMR : A singlet at δ ~3.7 ppm (ester methyl group), aromatic protons (δ 6.3–7.5 ppm for indole protons), and a characteristic methylene group (δ ~3.8–4.2 ppm for -CH₂COO-) .
- ¹³C NMR : Peaks at ~170 ppm (ester carbonyl) and ~50 ppm (methyl ester carbon).
HRMS validates the molecular ion ([M+H]⁺) with <5 ppm error. For derivatives, 2D NMR (e.g., COSY, HSQC) resolves regiochemical ambiguities .
What advanced applications does this compound have in synthesizing spirocyclic or heterocyclic compounds?
Advanced Research Focus
The compound serves as a precursor for spiroindolenines and fused heterocycles. For instance, in , methyl 2-(3-(2-isocyanoethyl)-1H-indol-2-yl)acetate undergoes cyclization with ethyl diazoacetate and Bu₄N[Fe(CO)₃NO] to form spiro[indoline-3,3'-pyrrolidin] derivatives. Reaction conditions (80°C in 1,2-DCE, followed by NaBH₄ quenching) ensure regioselectivity. The product’s stereochemistry is confirmed via NOESY and X-ray crystallography (if applicable). Such frameworks are valuable in medicinal chemistry for targeting GPCRs or kinase inhibitors .
How do solvent polarity and reducing agents influence the functional group transformations of this compound?
Advanced Research Focus
The ester group can be reduced to alcohol using LiAlH₄ in THF (), yielding 2-(1H-indol-2-yl)ethanol with >95% efficiency. Polar aprotic solvents (e.g., DMF) stabilize intermediates during alkylation, while protic solvents (e.g., MeOH) may hydrolyze the ester. For selective reductions (e.g., preserving indole rings), milder agents like DIBAL-H are preferred. Reaction monitoring via TLC or in situ IR ensures minimal side reactions (e.g., over-reduction or indole ring degradation) .
What strategies mitigate instability issues of this compound during long-term storage or under acidic/basic conditions?
Methodological Focus
The compound is sensitive to hydrolysis in acidic/basic media. Storage under inert atmosphere (N₂/Ar) at 2–8°C in amber vials prevents oxidation. For reactions requiring acidic conditions (e.g., TFA in ), use low temperatures (0–4°C) and short reaction times. Lyophilization or silica gel chromatography enhances purity post-synthesis. Stability assays (HPLC-MS) quantify degradation products, with <2% impurity acceptable for most synthetic workflows .
How is this compound utilized in the synthesis of bioactive molecules or fluorescent probes?
Advanced Research Focus
The indole core enables π-stacking interactions in drug-receptor binding. This compound derivatives are functionalized with fluorophores (e.g., dansyl or BODIPY groups) for imaging applications. For example, coupling with isocyanides ( ) generates compounds with tunable emission wavelengths. Bioactivity screening (e.g., antimicrobial assays) often follows structural diversification at the indole C3 or ester positions .
What computational methods support the design of this compound derivatives with enhanced pharmacokinetic properties?
Advanced Research Focus
DFT calculations (e.g., B3LYP/6-31G*) predict electronic properties (HOMO/LUMO gaps) and tautomeric stability. Molecular docking (AutoDock Vina) models interactions with targets like serotonin receptors. ADMET prediction tools (SwissADME) optimize logP (<3), PSA (<90 Ų), and metabolic stability. For instance, substituting the ester with amides improves oral bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
